(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone, 4-(trifluoromethyl)acetophenone. One common method employs biocatalysts such as whole-cell biotransformation using microorganisms like Candida tropicalis . The reaction is carried out in a natural deep-eutectic solvent under microaerobic conditions, achieving high yields and enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using recombinant Escherichia coli strains expressing specific reductases and dehydrogenases . These biocatalysts facilitate the reduction of 4-(trifluoromethyl)acetophenone to the desired chiral alcohol with high efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chiral alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Trifluoromethyl)phenyl ethanol: Lacks the amino group, resulting in different chemical reactivity and applications.
2,2,2-Trifluoroethanol: A simpler alcohol with a trifluoromethyl group, used as a solvent and reagent in organic synthesis.
Uniqueness
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both an amino and a trifluoromethyl group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAPRZLEXCFHF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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